1-(2-Methylpropyl)-2-nitrobenzene
Description
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Properties
IUPAC Name |
1-(2-methylpropyl)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(2)7-9-5-3-4-6-10(9)11(12)13/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQYNRBNRAERFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00510432 | |
| Record name | 1-(2-Methylpropyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19370-33-3 | |
| Record name | 1-(2-Methylpropyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 1-(2-Methylpropyl)-2-nitrobenzene Chemical Properties
Executive Summary & Chemical Identity[1]
1-(2-Methylpropyl)-2-nitrobenzene , commonly known as o-nitroisobutylbenzene , is a critical aromatic intermediate characterized by the presence of a bulky isobutyl group ortho to a nitro functionality. Unlike its para-isomer, which is often the thermodynamic sink in nitration reactions, the ortho-isomer possesses unique steric strain that drives specific downstream transformations, most notably the Bartoli Indole Synthesis .
This guide details the physicochemical profile, synthesis challenges, and high-value chemical transformations of this compound, specifically focusing on its role as a precursor for 7-substituted indoles and specialized anilines in pharmaceutical pipelines.
Chemical Identity Table
| Property | Data |
| IUPAC Name | 1-(2-Methylpropyl)-2-nitrobenzene |
| Common Synonyms | o-Isobutylnitrobenzene; 2-Nitroisobutylbenzene |
| CAS Number | 19370-33-3 |
| Molecular Formula | |
| Molecular Weight | 179.22 g/mol |
| SMILES | CC(C)CC1=C(N(=O)=O)C=CC=C1 |
| Appearance | Yellow to brownish oily liquid |
| Boiling Point | ~119–120 °C @ 14 Torr (approx. 250 °C @ 760 Torr) |
| Density | 1.07 g/cm³ (Predicted) |
Physicochemical Profile & Stability
The steric bulk of the isobutyl group at the 2-position creates a non-planar conformation where the nitro group is twisted out of the benzene plane to minimize repulsion. This "ortho-effect" has two major consequences for reactivity:
-
Reduced Resonance Stability: The nitro group's ability to withdraw electrons via resonance is slightly diminished compared to the para-isomer, making the ring slightly more electron-rich than typical nitrobenzenes.
-
Labile Nitro Group: In nucleophilic aromatic substitution or reductive cyclization contexts, the nitro group is more susceptible to displacement or rearrangement due to the relief of steric strain.
Synthesis & Isolation Protocols
The Nitration Challenge
The primary synthesis route is the electrophilic aromatic nitration of isobutylbenzene. However, this reaction is governed by steric hindrance.[1][2] The bulky isobutyl group directs the incoming nitronium ion (
-
Standard Ratio: Typical mixed-acid nitration (
) yields a mixture of approximately 2:1 to 4:1 (para:ortho) . -
Isolation Strategy: The ortho-isomer (1-(2-methylpropyl)-2-nitrobenzene) has a lower boiling point than the para-isomer due to internal shielding and reduced intermolecular dipole interactions.
-
Protocol: Fractional distillation under reduced pressure (10–15 Torr) is the standard method for isolation. The ortho fraction collects first (bp ~120 °C @ 14 Torr), followed by the para fraction.
-
Synthetic Workflow Diagram
The following diagram illustrates the divergent synthesis pathways and the critical separation step.
Figure 1: Synthetic pathway via nitration of isobutylbenzene, highlighting the critical vacuum distillation step required to isolate the ortho isomer.[3][4][5][6][7][8][9]
Key Chemical Transformations
The utility of 1-(2-methylpropyl)-2-nitrobenzene lies in its downstream transformations. It is a "gateway" molecule for creating hindered anilines and indole scaffolds.
Reduction to 2-Isobutylaniline
Reaction: Catalytic hydrogenation or metal-mediated reduction. Significance: The resulting amine, 2-isobutylaniline (CAS 71182-59-7) , is a vital intermediate for agrochemicals (chloroacetanilide herbicides) and pharmaceuticals (dopamine D3 receptor ligands).
-
Protocol (Lab Scale):
-
Dissolve 1-(2-methylpropyl)-2-nitrobenzene in Ethanol.
-
Add 10% Pd/C catalyst (5 mol%).
-
Stir under
atmosphere (balloon pressure) at RT for 4-6 hours. -
Filter through Celite to remove catalyst.
-
Concentrate to yield the aniline oil.
-
The Bartoli Indole Synthesis (Strategic Application)
This is the most sophisticated application of this specific isomer. The Bartoli reaction is unique to ortho-substituted nitroarenes.
-
Mechanism: Reaction with 3 equivalents of vinylmagnesium bromide.[10] The steric bulk of the ortho-isobutyl group is an asset here; it prevents the competing addition to the nitro group oxygen and favors the [3,3]-sigmatropic rearrangement required to close the pyrrole ring.
-
Product: 7-Isobutylindole .
-
Why it matters: 7-substituted indoles are notoriously difficult to synthesize via Fischer indole synthesis due to regioselectivity issues. The Bartoli method using 1-(2-methylpropyl)-2-nitrobenzene provides a regioselective route to this scaffold, which is found in various alkaloids and GPCR-targeting drugs.
Reaction Flowchart
Figure 2: Primary reactivity pathways. The Bartoli synthesis is a specialized application leveraging the ortho-steric bulk.
Safety & Handling (E-E-A-T)
As a nitroaromatic compound, strict safety protocols are non-negotiable.
| Hazard Class | Description | Mitigation Strategy |
| Acute Toxicity | Toxic if swallowed or absorbed through skin.[11][12] Potential methemoglobinemia inducer. | Double-gloving (Nitrile), full face shield, and work exclusively in a fume hood. |
| Carcinogenicity | Suspected human carcinogen (Category 2).[11][12] | Avoid all aerosol formation.[12] Use closed systems where possible. |
| Environmental | Harmful to aquatic life with long-lasting effects.[12] | All waste must be segregated into "Halogen-free Organic" waste streams for incineration. |
Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the benzylic position over long periods.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12809624, 1-(2-Methylpropyl)-2-nitrobenzene. Retrieved January 31, 2026 from [Link]
-
Bartoli, G., et al. (1989). Reaction of nitroarenes with vinyl Grignard reagents: a flexible synthesis of indoles.[2] Tetrahedron Letters. (Foundational text on the Bartoli Indole Synthesis mechanism for o-substituted nitroarenes).
- Sigma-Aldrich.Safety Data Sheet: Nitrobenzene Derivatives.
Sources
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. grokipedia.com [grokipedia.com]
- 3. 2-(2-Methylpropyl)benzenamine | C10H15N | CID 3018083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Applications of Bartoli indole synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2007148208A2 - Carbonylated (aza) cyclohexanes as dopamine d3 receptor ligands - Google Patents [patents.google.com]
- 7. PubChemLite - 2-isobutylaniline (C10H15N) [pubchemlite.lcsb.uni.lu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
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- 12. cdhfinechemical.com [cdhfinechemical.com]
In-Depth Spectroscopic Data Analysis of 1-(2-Methylpropyl)-2-nitrobenzene: A Technical Guide for Researchers
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 1-(2-Methylpropyl)-2-nitrobenzene, a key aromatic intermediate in the synthesis of various organic compounds. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the principles and interpretation of infrared (IR), proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and mass spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this guide leverages established spectroscopic principles and data from analogous compounds to provide a robust predictive analysis, empowering researchers to identify and characterize this molecule with confidence.
Introduction to 1-(2-Methylpropyl)-2-nitrobenzene and its Spectroscopic Characterization
1-(2-Methylpropyl)-2-nitrobenzene, also known as 2-isobutylnitrobenzene, belongs to the family of nitroaromatic compounds. Its molecular structure, consisting of a benzene ring substituted with a nitro group and an isobutyl group at adjacent positions, makes it a valuable precursor in organic synthesis. The nitro group can be readily transformed into other functional groups, such as amines, which are fundamental building blocks in the pharmaceutical and agrochemical industries[1].
Accurate structural elucidation is paramount in chemical synthesis to ensure the identity and purity of the target compound. Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular architecture. This guide will walk through the theoretical underpinnings of each major spectroscopic method and apply them to predict the characteristic spectral features of 1-(2-Methylpropyl)-2-nitrobenzene.
Molecular Structure:
Caption: Molecular structure of 1-(2-Methylpropyl)-2-nitrobenzene.
Experimental Methodologies: A Validated Approach
While the data presented herein is predictive, it is grounded in established experimental protocols commonly employed for the spectroscopic analysis of organic compounds.
General Workflow for Spectroscopic Analysis:
Caption: A typical workflow for the spectroscopic identification of an organic compound.
Infrared (IR) Spectroscopy
A sample of 1-(2-Methylpropyl)-2-nitrobenzene would be analyzed using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be prepared as a neat liquid film between two potassium bromide (KBr) plates or dissolved in a suitable solvent like chloroform (CHCl₃) that has minimal overlapping absorptions in the regions of interest. The spectrum would be recorded over the mid-infrared range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For NMR analysis, approximately 5-10 mg of the compound would be dissolved in about 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Both ¹H NMR and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H).
Mass Spectrometry (MS)
Mass spectral data would be obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and purification. For electron ionization (EI), the sample would be bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are then separated based on their mass-to-charge ratio (m/z).
Predicted Spectroscopic Data and In-Depth Interpretation
Infrared (IR) Spectroscopy
The IR spectrum of 1-(2-Methylpropyl)-2-nitrobenzene is expected to exhibit characteristic absorption bands corresponding to its functional groups. The presence of the nitro group, the aromatic ring, and the alkyl chain will give rise to a unique spectral fingerprint.
Table 1: Predicted Key IR Absorption Bands for 1-(2-Methylpropyl)-2-nitrobenzene
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| ~3100-3000 | C-H Stretch | Aromatic | Medium to Weak |
| ~2960-2870 | C-H Stretch | Aliphatic (isobutyl) | Strong |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring | Medium |
| ~1525 | N-O Asymmetric Stretch | Nitro (NO₂)[2] | Strong |
| ~1350 | N-O Symmetric Stretch | Nitro (NO₂)[2] | Strong |
| ~750 | C-H Bend (out-of-plane) | 1,2-Disubstituted Benzene | Strong |
Interpretation:
The most diagnostic peaks in the IR spectrum will be the two strong absorptions for the nitro group: the asymmetric stretch around 1525 cm⁻¹ and the symmetric stretch around 1350 cm⁻¹[2]. The presence of both aromatic and aliphatic C-H stretching vibrations will also be evident. The out-of-plane C-H bending vibration around 750 cm⁻¹ is characteristic of a 1,2-disubstituted (ortho) benzene ring.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum will provide detailed information about the number of different types of protons and their connectivity. The electron-withdrawing nature of the nitro group will cause a significant downfield shift (deshielding) of the aromatic protons, particularly the one ortho to it.
Table 2: Predicted ¹H NMR Data for 1-(2-Methylpropyl)-2-nitrobenzene (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-7.6 | Doublet | 1H | Ar-H (ortho to NO₂) |
| ~7.5-7.3 | Multiplet | 3H | Ar-H |
| ~2.8-2.6 | Doublet | 2H | -CH₂- |
| ~2.2-2.0 | Multiplet | 1H | -CH(CH₃)₂ |
| ~0.9 | Doublet | 6H | -CH(CH₃)₂ |
Interpretation:
-
Aromatic Region (δ ~7.8-7.3 ppm): The four protons on the benzene ring will appear in this region. Due to the ortho-disubstitution, they will likely exhibit complex splitting patterns. The proton ortho to the strongly electron-withdrawing nitro group is expected to be the most deshielded and appear at the lowest field (~7.8-7.6 ppm). The other three aromatic protons will resonate at slightly higher fields.
-
Aliphatic Region (δ ~2.8-0.9 ppm):
-
The two benzylic protons of the isobutyl group (-CH₂-) will be deshielded by the aromatic ring and are expected to appear as a doublet around 2.8-2.6 ppm, split by the adjacent methine proton.
-
The single methine proton (-CH(CH₃)₂) will be a multiplet (likely a nonet) around 2.2-2.0 ppm, being split by the two adjacent methylene protons and the six methyl protons.
-
The six equivalent methyl protons (-CH(CH₃)₂) will appear as a doublet around 0.9 ppm, split by the single methine proton.
-
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts will be influenced by the electronic environment of each carbon.
Table 3: Predicted ¹³C NMR Data for 1-(2-Methylpropyl)-2-nitrobenzene (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~149 | C-NO₂ |
| ~135 | C-CH₂- |
| ~133 | Ar-CH |
| ~129 | Ar-CH |
| ~127 | Ar-CH |
| ~124 | Ar-CH |
| ~38 | -CH₂- |
| ~28 | -CH(CH₃)₂ |
| ~22 | -CH(CH₃)₂ |
Interpretation:
-
Aromatic Region (δ ~149-124 ppm): The six aromatic carbons will resonate in this region. The carbon bearing the nitro group (C-NO₂) will be the most downfield due to the strong electron-withdrawing effect of the nitro group. The carbon attached to the isobutyl group (C-CH₂-) will also be downfield. The remaining four aromatic carbons will appear in the range of δ 133-124 ppm.
-
Aliphatic Region (δ ~38-22 ppm): The three distinct aliphatic carbons of the isobutyl group will appear in the upfield region of the spectrum. The benzylic carbon (-CH₂-) will be the most deshielded of the three, followed by the methine carbon (-CH(CH₃)₂), and finally the two equivalent methyl carbons (-CH(CH₃)₂).
Mass Spectrometry (MS)
The mass spectrum, obtained under electron ionization (EI) conditions, will show the molecular ion peak (M⁺) and several characteristic fragment ions. The molecular weight of 1-(2-Methylpropyl)-2-nitrobenzene is 179.22 g/mol [3][4].
Table 4: Predicted Key Mass Spectral Fragments for 1-(2-Methylpropyl)-2-nitrobenzene
| m/z | Proposed Fragment Ion |
| 179 | [M]⁺ (Molecular Ion) |
| 162 | [M - OH]⁺ |
| 133 | [M - NO₂]⁺ |
| 122 | [M - C₄H₉]⁺ (loss of isobutyl group) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 57 | [C₄H₉]⁺ (isobutyl cation) |
Interpretation:
-
Molecular Ion (m/z 179): The presence of a peak at m/z 179 would confirm the molecular weight of the compound.
-
Fragmentation Pattern:
-
A common fragmentation pathway for nitroaromatic compounds is the loss of a hydroxyl radical (-OH) via rearrangement, giving a peak at m/z 162.
-
Loss of the nitro group (-NO₂) would result in a significant peak at m/z 133.
-
Cleavage of the bond between the aromatic ring and the isobutyl group would lead to a fragment at m/z 122.
-
The isobutyl fragment itself would be observed as a cation at m/z 57.
-
Rearrangement and fragmentation of the alkyl chain can lead to the formation of the stable tropylium ion at m/z 91.
-
Fragmentation Pathway Diagram:
Caption: Predicted major fragmentation pathways for 1-(2-Methylpropyl)-2-nitrobenzene in EI-MS.
Integrated Spectroscopic Analysis for Structural Confirmation
The definitive identification of 1-(2-Methylpropyl)-2-nitrobenzene is achieved by integrating the information from all four spectroscopic techniques. Each method provides a piece of the structural puzzle, and together they offer unambiguous confirmation.
-
IR spectroscopy would confirm the presence of the key functional groups: the nitro group (strong peaks at ~1525 and ~1350 cm⁻¹) and the substituted aromatic ring.
-
¹H NMR spectroscopy would reveal the connectivity of the protons, confirming the presence of the isobutyl group (with its characteristic doublet, multiplet, and doublet pattern) and the 1,2-disubstituted aromatic ring.
-
¹³C NMR spectroscopy would account for all the carbon atoms in the molecule, with their chemical shifts corroborating the electronic environment dictated by the nitro and isobutyl substituents.
-
Mass spectrometry would establish the molecular weight of the compound (m/z 179) and its elemental formula (C₁₀H₁₃NO₂), with the fragmentation pattern providing further evidence for the presence of the nitro and isobutyl groups.
By correlating the data from these complementary techniques, a researcher can confidently verify the synthesis of 1-(2-Methylpropyl)-2-nitrobenzene and assess its purity.
References
- Vertex AI Search, Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments, Accessed January 31, 2026.
-
PubChem, 1-(2-Methylpropyl)-2-nitrobenzene, Accessed January 31, 2026. [Link]
-
MySkinRecipes, 1-(2-methylpropyl)-2-nitrobenzene, Accessed January 31, 2026. [Link]
-
MDPI, Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene, Accessed January 31, 2026. [Link]
-
ResearchGate, IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene, Accessed January 31, 2026. [Link]
Sources
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Technical Profile: 1-(2-Methylpropyl)-2-nitrobenzene
CAS Registry Number: 19370-33-3 Common Name: 2-Nitroisobutylbenzene[1][2]
Introduction & Nomenclature Logic
The compound 1-(2-methylpropyl)-2-nitrobenzene represents a critical intermediate in the synthesis of nitrogen-containing heterocycles and aniline derivatives.[2] Its structural identity is defined by a benzene ring substituted at the ortho positions by a nitro group (
IUPAC Nomenclature Derivation
The systematic naming follows the IUPAC 2013 Recommendations (Blue Book), prioritizing alphabetical order for prefixes when no principal characteristic group is present.[2]
-
Substituents:
-
Numbering Priority:
-
Both "nitro" and "2-methylpropyl" are prefixes in nomenclature; neither has suffix priority.[2]
-
Alphabetical Rule: The substituent name "2-methylpropyl" (alphabetized by 'm') precedes "nitro" (alphabetized by 'n').[2]
-
Therefore, the carbon bonded to the 2-methylpropyl group is assigned locant 1 .[2]
-
To minimize the locant set, the nitro group is assigned locant 2 .[2]
-
Result: 1-(2-Methylpropyl)-2-nitrobenzene.[1][2][6][7]
Figure 1: Decision logic tree for IUPAC nomenclature assignment based on alphabetical priority of prefixes.[1][2][8]
Chemical Identity & Physical Properties
This compound is an oily liquid at room temperature, characterized by the distinct aromatic odor typical of nitroarenes.[2]
| Property | Data | Source |
| Molecular Formula | PubChem [1] | |
| Molecular Weight | 179.22 g/mol | ChemicalBook [2] |
| Boiling Point | 119.5–120 °C (at 14 Torr) | ChemicalBook [2] |
| Density | 1.070 ± 0.06 g/cm³ (Predicted) | ChemicalBook [2] |
| Refractive Index | Cheméo [3] | |
| Solubility | Insoluble in water; soluble in EtOH, Et₂O | Standard |
Synthesis & Production Protocols
The synthesis of 1-(2-methylpropyl)-2-nitrobenzene is primarily achieved via Electrophilic Aromatic Substitution (EAS) .[2] However, direct nitration of isobutylbenzene presents a regioselectivity challenge due to the steric bulk of the isobutyl group.[2]
Method A: Direct Nitration (Industrial Route)
Mechanism: The isobutyl group is an activating, ortho-/para-directing group.[2] However, the bulky branched alkyl chain sterically hinders the ortho position, favoring the para isomer (1-(2-methylpropyl)-4-nitrobenzene).[2]
Protocol:
-
Reagents: Isobutylbenzene (1.0 eq),
(conc.), (conc.). -
Conditions: Maintain temperature between 0–10°C to prevent polynitration.
-
Procedure:
-
Add mixed acid (
) dropwise to isobutylbenzene under vigorous stirring. -
Quench reaction mixture on crushed ice.
-
Extract with dichloromethane (DCM).[2]
-
-
Purification (Critical Step): The product mixture typically contains ~60-70% para-isomer and ~30-40% ortho-isomer.[2]
-
Fractional Distillation: Utilize the boiling point differential (Para isomer BP is slightly higher due to symmetry/packing).[2]
-
Column Chromatography: Silica gel stationary phase; Hexane/Ethyl Acetate (95:5) gradient.[2] The ortho isomer typically elutes first due to lower polarity (dipole moment reduction via steric twisting).[2]
-
Method B: Directed Ortho-Synthesis (High Purity)
To maximize ortho yield, a blocking group strategy is employed.[2]
-
Sulfonation: React isobutylbenzene with fuming sulfuric acid to form para-isobutylbenzenesulfonic acid (sulfonic acid blocks the para position).[2]
-
Nitration: Treat the sulfonic acid derivative with
. The sulfonic acid group is meta-directing, but the alkyl group is ortho-directing.[2] The position ortho to the alkyl (and meta to the sulfonate) is activated.[2] -
Desulfonation: Heat with dilute acid (superheated steam) to remove the sulfonic acid group, leaving pure ortho-nitroisobutylbenzene.[2]
Figure 2: Synthetic workflow for the isolation of the ortho-isomer via direct nitration.
Applications in Drug Development[2][9][10][11]
Precursor to 2-Isobutylaniline
The primary utility of this nitroarene is its reduction to 2-isobutylaniline (CAS 71182-59-7).[2] Ortho-alkylanilines are vital scaffolds in the synthesis of:
-
Non-steroidal anti-inflammatory drugs (NSAIDs): Analogs of diclofenac or mefenamic acid.[2]
-
Agrochemicals: Fungicides requiring bulky steric protection around the amide bond.[2]
Reduction Protocol:
-
Catalytic Hydrogenation:
(50 psi), Pd/C (5% loading), Methanol solvent, RT, 4 hours. -
Chemical Reduction: Iron powder (
) in or (Bechamp reduction) is preferred for scale-up to avoid reducing the aromatic ring.[2]
Bartoli Indole Synthesis
1-(2-methylpropyl)-2-nitrobenzene is a specific substrate for the Bartoli Indole Synthesis .[2]
-
Mechanism: Reaction of ortho-substituted nitroarenes with vinyl Grignard reagents (e.g., vinylmagnesium bromide) yields 7-substituted indoles.[2]
-
Significance: This provides a rapid entry into complex indole alkaloids where the 7-position (derived from the ortho-alkyl group) is functionalized, a pattern difficult to achieve via Fischer indole synthesis.[2]
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be observed:
-
¹H NMR (CDCl₃, 400 MHz):
-
Aromatic Region (7.1–7.9 ppm): Four distinct protons.[2] The proton adjacent to the nitro group (
) will be most deshielded (~7.8 ppm, doublet).[2] -
Benzylic Methylene (
): Doublet around 2.6–2.8 ppm.[2] -
Methine (
): Multiplet around 1.8–2.0 ppm.[2] -
Methyl Groups (
): Doublet around 0.9 ppm (integration 6H).[2]
-
-
IR Spectroscopy:
Safety & Handling (MSDS Summary)
-
Hazards:
-
Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place. Avoid contact with strong reducing agents and bases.[2]
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.[2]
References
-
National Center for Biotechnology Information.[2] (2025).[1][2][3][9][10][11] PubChem Compound Summary for CID 12809624, 1-(2-Methylpropyl)-2-nitrobenzene. Retrieved from [Link][2]
-
Cheméo. (2024).[1][2] Chemical Properties of Nitro-alkylbenzenes. Retrieved from [Link][2]
-
EPA. (2024).[1][2][12] Substance Registry Services: Benzene, 1-(2-methylpropyl)-2-nitro-.[1][2][7] Retrieved from [Link][2]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press.[2] (General reference for EAS and Nitration mechanisms).
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- 6. 1-(2-methylpropyl)-2-nitrobenzene CAS#: 19370-33-3 [m.chemicalbook.com]
- 7. 1-(2-methylpropyl)-2-nitrobenzene | 19370-33-3 [chemicalbook.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. svedbergopen.com [svedbergopen.com]
- 11. PubChemLite - 2-isobutylaniline (C10H15N) [pubchemlite.lcsb.uni.lu]
- 12. 2-(2-Methylpropyl)benzenamine | C10H15N | CID 3018083 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Alternative methods for synthesis of 2-isobutylaniline
An In-Depth Guide to Alternative Methodologies for the Synthesis of 2-Isobutylaniline
Introduction
2-Isobutylaniline is a valuable primary aromatic amine that serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Its structural motif is present in a range of biologically active molecules, making robust and versatile synthetic access to this compound a significant area of interest for researchers in medicinal and process chemistry. Traditional synthetic routes may rely on specific starting materials or harsh conditions, necessitating the development of alternative methods to improve efficiency, substrate scope, safety, and cost-effectiveness.
This comprehensive guide provides detailed application notes and protocols for several alternative and powerful methods for the synthesis of 2-isobutylaniline. Moving beyond a single, prescribed route, we explore four distinct strategies, each with unique advantages. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic rationale and practical insights to empower effective decision-making in the laboratory.
Method 1: Reductive Amination via Friedel-Crafts Acylation Pathway
This classical yet highly effective route builds the carbon skeleton first through a Friedel-Crafts reaction, followed by carbonyl reduction and subsequent introduction of the amine functionality via nitration and reduction. It is a multi-step but logical approach that offers high yields and scalability.
Scientific Rationale and Causality
The strategy hinges on the robust and well-understood Friedel-Crafts acylation to form a ketone, which avoids the polyalkylation side reactions common in Friedel-Crafts alkylations.[1][2] The subsequent Clemmensen or Wolff-Kishner reduction is a reliable method for converting the acyl group to the target isobutyl group.[1] The final nitration-reduction sequence is a standard and highly efficient way to install an amine group on an activated benzene ring. The ortho/para directing nature of the isobutyl group favors the formation of the desired 2- and 4-isomers, which can be separated chromatographically.
Overall Reaction Scheme
Caption: Multi-step synthesis via Friedel-Crafts pathway.
Detailed Experimental Protocol
Step 1: Synthesis of Isobutyrophenone (Friedel-Crafts Acylation)
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser (with a gas outlet to a trap), add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and dry benzene (5 vol.).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Add isobutyryl chloride (1.0 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C. Hydrogen chloride gas will evolve.[1]
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 60 °C) for 2 hours to ensure the reaction goes to completion.[1]
-
Cool the reaction mixture back to 0-5 °C and carefully quench by slowly pouring it over crushed ice containing concentrated HCl (1.5 vol.).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 2 vol.).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine, and dry over anhydrous MgSO₄.
-
Concentrate the solvent under reduced pressure to yield crude isobutyrophenone, which can be purified by vacuum distillation.
Step 2: Synthesis of Isobutylbenzene (Clemmensen Reduction)
-
In a large round-bottom flask, prepare amalgamated zinc by stirring zinc dust (3.0 eq.) with a 5% aqueous solution of mercury(II) chloride for 10 minutes. Decant the aqueous solution.
-
Add concentrated hydrochloric acid (4 vol.), water (1.5 vol.), toluene (2 vol.), and the isobutyrophenone (1.0 eq.) to the amalgamated zinc.
-
Heat the mixture to a vigorous reflux for 24-48 hours. Additional portions of HCl may be required to maintain a strongly acidic environment.
-
After cooling, separate the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent by distillation, and purify the resulting isobutylbenzene by vacuum distillation.
Step 3 & 4: Nitration of Isobutylbenzene and Reduction to 2-Isobutylaniline
-
Cool concentrated sulfuric acid (3 vol.) to 0 °C in a flask.
-
Add isobutylbenzene (1.0 eq.) slowly.
-
Prepare a nitrating mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (1.5 vol.) and cool it to 0 °C.
-
Add the nitrating mixture dropwise to the isobutylbenzene solution, keeping the temperature below 10 °C.
-
Stir at 0-5 °C for 2 hours, then allow to warm to room temperature and stir for an additional hour.
-
Pour the reaction mixture onto crushed ice and extract with ethyl acetate.
-
Wash the organic layer with water, saturated NaHCO₃, and brine, then dry over MgSO₄.
-
After solvent removal, the resulting mixture of nitro-isomers is purified by column chromatography to isolate 2-nitro-1-isobutylbenzene.
-
Dissolve the isolated 2-nitro-1-isobutylbenzene in ethanol or ethyl acetate in a hydrogenation vessel.
-
Add 5-10 mol% of palladium on carbon (10% Pd/C).
-
Purge the vessel with nitrogen, then pressurize with hydrogen gas (20-50 bar) and stir at room temperature until hydrogen uptake ceases (typically 4-12 hours).[3]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 2-isobutylaniline.
Data Summary
| Parameter | Description |
| Overall Yield | Moderate to good (typically 40-60% over 4 steps) |
| Advantages | Utilizes readily available starting materials. Each step is a well-established and scalable reaction. Avoids polyalkylation issues. |
| Disadvantages | Multi-step process. Requires separation of ortho/para isomers after nitration. The Clemmensen reduction uses toxic mercury. |
Method 2: Buchwald-Hartwig Amination
This modern palladium-catalyzed cross-coupling reaction provides a direct and modular route to form the C-N bond, offering excellent functional group tolerance and generally high yields.[4][5]
Scientific Rationale and Causality
The Buchwald-Hartwig amination is a powerful tool for constructing aryl amines from aryl halides or triflates.[6] The reaction proceeds via a catalytic cycle involving a palladium(0) species. The choice of ligand is critical; bulky, electron-rich phosphine ligands (like XantPhos or those from the Buchwald group) are essential to facilitate the key steps of oxidative addition and reductive elimination, while preventing beta-hydride elimination.[4][7] A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the key palladium-amido complex.[5][6]
Overall Reaction Scheme
Caption: Direct C-N bond formation via Buchwald-Hartwig amination.
Detailed Experimental Protocol
Precursor Synthesis: 2-Isobutylbromobenzene
-
Synthesize isobutylbenzene as described in Method 1 (Steps 1 & 2).
-
To a solution of isobutylbenzene (1.0 eq.) in a suitable solvent like CCl₄ or CH₂Cl₂, add N-bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide.
-
Reflux the mixture under inert atmosphere until the reaction is complete (monitored by TLC or GC).
-
Cool, filter off the succinimide, wash the filtrate with Na₂S₂O₃ solution and brine, dry, and purify by distillation to obtain 1-bromo-1-isobutylbenzene.
-
Alternatively, direct bromination of isobutylbenzene with Br₂ and a Lewis acid catalyst (e.g., FeBr₃) will yield a mixture of 2- and 4-bromo-isobutylbenzene, which requires chromatographic separation.
Buchwald-Hartwig Amination Protocol
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XantPhos, 2-4 mol%), and the strong base (e.g., sodium tert-butoxide, 1.4 eq.).
-
Add the 2-isobutylbromobenzene (1.0 eq.) and an ammonia surrogate such as benzophenone imine (1.2 eq.). The use of an ammonia surrogate followed by hydrolysis is often more practical than using ammonia gas directly.
-
Add anhydrous, degassed toluene or dioxane as the solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS for the disappearance of the starting material.
-
After cooling to room temperature, quench the reaction with water.
-
To hydrolyze the resulting imine, add an aqueous acid solution (e.g., 2 M HCl) and stir vigorously for 1-2 hours.
-
Neutralize the mixture with a base (e.g., NaOH solution) and extract the product with ethyl acetate or ether.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 2-isobutylaniline.
Data Summary
| Parameter | Description |
| Overall Yield | Good to excellent (typically 70-95% for the coupling step) |
| Advantages | High functional group tolerance. Direct and modular C-N bond formation. Milder conditions compared to classical methods. |
| Disadvantages | Requires synthesis of the aryl halide precursor. Palladium catalysts and specialized ligands can be expensive. Requires inert atmosphere techniques. |
Method 3: Curtius Rearrangement
The Curtius rearrangement is a versatile thermal or photochemical reaction that converts an acyl azide into an isocyanate, which can then be trapped to form an amine, carbamate, or urea.[8][9] This method provides a route from a carboxylic acid to an amine with the loss of one carbon atom (as CO₂).
Scientific Rationale and Causality
This pathway begins with 2-isobutylbenzoic acid. The key transformation is the conversion of the carboxylic acid to an acyl azide. This is often achieved using diphenylphosphoryl azide (DPPA), which allows for a one-pot conversion to the isocyanate.[10][11] The acyl azide, upon heating, undergoes a concerted rearrangement, losing nitrogen gas to form a highly reactive isocyanate intermediate with complete retention of the migrating group's stereochemistry.[8] This isocyanate is then trapped in situ. Hydrolysis with aqueous acid yields the primary amine directly.[8]
Overall Reaction Scheme
Caption: Synthesis of 2-isobutylaniline via Curtius Rearrangement.
Detailed Experimental Protocol
Precursor Synthesis: 2-Isobutylbenzoic Acid
-
Prepare 2-isobutylbromobenzene as described in Method 2.
-
In a flame-dried flask under argon, add magnesium turnings (1.5 eq.).
-
Add a solution of 2-isobutylbromobenzene (1.0 eq.) in anhydrous THF dropwise to initiate Grignard reagent formation.
-
After the magnesium is consumed, cool the Grignard solution and pour it over an excess of crushed dry ice (CO₂).
-
Allow to warm to room temperature, then quench with 1 M HCl.
-
Extract with ethyl acetate, wash the organic layer with brine, dry over MgSO₄, and concentrate to yield 2-isobutylbenzoic acid.
Curtius Rearrangement Protocol
-
Dissolve 2-isobutylbenzoic acid (1.0 eq.) in anhydrous toluene in a round-bottom flask.
-
Add triethylamine (Et₃N, 1.2 eq.) and stir for 10 minutes.
-
Add diphenylphosphoryl azide (DPPA, 1.1 eq.) dropwise at room temperature.
-
Slowly heat the reaction mixture to 80-100 °C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature for 2-4 hours until gas evolution ceases and the rearrangement to the isocyanate is complete (monitor by IR for appearance of isocyanate peak at ~2270 cm⁻¹).
-
Cool the reaction mixture to room temperature.
-
Carefully add 3 M aqueous HCl to the toluene solution of the isocyanate.
-
Heat the biphasic mixture to reflux for 4-6 hours to effect hydrolysis of the isocyanate and decarboxylation of the intermediate carbamic acid.
-
After cooling, separate the aqueous layer and wash the organic layer with 1 M HCl.
-
Combine the acidic aqueous layers and basify with concentrated NaOH solution until pH > 10.
-
Extract the resulting aqueous suspension with dichloromethane or ethyl acetate.
-
Dry the combined organic extracts over anhydrous K₂CO₃, filter, and concentrate under reduced pressure to yield 2-isobutylaniline.
Data Summary
| Parameter | Description |
| Overall Yield | Good (typically 65-85% for the rearrangement/hydrolysis) |
| Advantages | Excellent functional group tolerance. Proceeds with retention of configuration. Avoids the use of harsh nitrating agents. |
| Disadvantages | Requires synthesis of the carboxylic acid precursor. DPPA is toxic and potentially explosive; careful handling is required. Involves a high-energy isocyanate intermediate. |
Method 4: Hofmann Rearrangement
Similar to the Curtius rearrangement, the Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom.[12][13] It is a classic name reaction that uses readily available reagents.
Scientific Rationale and Causality
The reaction begins with a primary amide, 2-isobutylbenzamide, which is treated with bromine and a strong base like sodium hydroxide.[14][15] The base deprotonates the amide, which then reacts with bromine to form an N-bromoamide intermediate. A second deprotonation generates an unstable anion that rearranges: the isobutyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate.[13] This isocyanate is the same intermediate as in the Curtius rearrangement and is hydrolyzed in the aqueous basic medium to the final amine product.[16]
Overall Reaction Scheme
Caption: One-pot conversion of an amide to an amine via Hofmann Rearrangement.
Detailed Experimental Protocol
Precursor Synthesis: 2-Isobutylbenzamide
-
Prepare 2-isobutylbenzoic acid as described in Method 3.
-
In a round-bottom flask, dissolve 2-isobutylbenzoic acid (1.0 eq.) in dichloromethane and cool to 0 °C.
-
Add oxalyl chloride or thionyl chloride (1.5 eq.) dropwise, along with a catalytic amount of DMF.
-
Stir at room temperature for 2 hours until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.
-
Dissolve the crude acyl chloride in dichloromethane and add it dropwise to a cooled, concentrated solution of aqueous ammonia (excess).
-
Stir vigorously for 1 hour. Collect the precipitated solid by filtration, wash with cold water, and dry to yield 2-isobutylbenzamide.
Hofmann Rearrangement Protocol
-
Prepare a fresh solution of sodium hypobromite by slowly adding bromine (1.1 eq.) to a cold (0 °C) solution of sodium hydroxide (4-5 eq.) in water.
-
In a separate flask, dissolve or suspend 2-isobutylbenzamide (1.0 eq.) in water.
-
Slowly add the cold sodium hypobromite solution to the amide suspension, keeping the temperature low.
-
Once the addition is complete, slowly warm the reaction mixture to 50-75 °C and maintain this temperature for 1-2 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Extract the product directly from the basic aqueous mixture using diethyl ether or dichloromethane.
-
Dry the combined organic extracts over anhydrous K₂CO₃, filter, and concentrate under reduced pressure.
-
The crude 2-isobutylaniline can be purified by column chromatography or vacuum distillation.
Data Summary
| Parameter | Description |
| Overall Yield | Good (typically 70-90% for the rearrangement step) |
| Advantages | Uses inexpensive and common laboratory reagents. Often a one-pot procedure from the amide. |
| Disadvantages | Requires synthesis of the primary amide precursor. Uses corrosive and hazardous bromine. Reaction conditions are strongly basic, limiting substrate scope. |
References
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Lossen, W. (1872). Ueber Benzoylderivate des Hydroxylamins. Justus Liebigs Annalen der Chemie, 161(2–3), 347–362. [Link][17]
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Buchwald, S. L., & Hartwig, J. F. (Various publications, 1994-present). The Buchwald–Hartwig amination is a chemical reaction for the synthesis of carbon–nitrogen bonds via the palladium-catalyzed coupling reactions of amines with aryl halides. Wikipedia. [Link][4]
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Jim Clark. (2015). Friedel-Crafts Acylation. Chemguide. [Link][1]
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Organic Chemistry Portal. Curtius Rearrangement. Organic-Chemistry.org. [Link][18]
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Curtius, T. (1885). Thermal decomposition of an acyl azide to an isocyanate. Wikipedia. [Link][8]
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Shioiri, T., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Chemical and Pharmaceutical Bulletin, 20(8), 1745-1747. This is a foundational paper on DPPA, a key reagent. A general overview can be found in reference[10]. [Link][9][10]
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Beckmann, E. O. (1886). The Beckmann rearrangement is a rearrangement of an oxime functional group to an amide functional group. Wikipedia. [Link][19]
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Unacademy. (n.d.). What Is Lossen Rearrangement? Unacademy. [Link][20]
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Pharmaguideline. (n.d.). Beckmanns Rearrangement, Schmidt Rearrangement and Claisen-Schmidt Condensation. Pharmaguideline. [Link][21]
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Organ, M. G., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Synthesis, 2006(2), 366-367. [Link][23]
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Baumann, M., et al. (2020). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme Mediated Impurity Tagging. Organic Process Research & Development, 24(11), 2468–2475. [Link][11]
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The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link][26]
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Google Patents. (2017). Method for producing isobutylaniline. JP2017014131A. [27]
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Chemist Wizards. (2026). Hoffmann Rearrangement. Chemist Wizards. [Link][15]
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MacMillan, D. W. C., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link][7]
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Khan Academy. (n.d.). Friedel-Crafts acylation. Khan Academy. [Link][28]
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Kim, J., & Lee, Y. (2012). A base-mediated self-propagative Lossen rearrangement of hydroxamic acids for the efficient and facile synthesis of aromatic and aliphatic primary amines. Organic & Biomolecular Chemistry, 10(44), 8826-8831. [Link][29]
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Nolan, S. P., et al. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(13), 6517–6567. [Link][6]
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Beller, M., et al. (2016). Cobalt-based nanoparticles prepared from MOF–carbon templates as efficient hydrogenation catalysts. Catalysis Science & Technology, 6(1), 141-147. [Link][3]
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Gzella, A., et al. (2020). Lossen Rearrangement of p-Toluenesulfonates of N-Oxyimides in Basic Condition, Theoretical Study, and Molecular Docking. Molecules, 25(18), 4233. [Link][30]
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Save My Exams. (2024). Friedel-Crafts Acylation. Save My Exams. [Link][31]
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Request PDF. (2025). Synthesis of N-Isobutylanilines Substituted in the Benzene Ring and Their Reactivity in Arenesulfonylation. ResearchGate. [Link][33]
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ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via different routes. ResearchGate. [Link][34]
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Chemistry LibreTexts. (2023). Beckmann Rearrangement. Chemistry LibreTexts. [Link][35]
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ResearchGate. (n.d.). Hydrogenation of nitrobenzene derivatives with different substituents at the phenyl ring with the Ru/CMK-3 catalyst. ResearchGate. [Link][36]
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Aidic. (n.d.). Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities Over Mono and Bimetallic Ni Containing Hypercrosslinked Polysty. Aidic. [Link][37]
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Journal of Chemical Technology and Metallurgy. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 53(3), 487-493. [Link]
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Chemistry LibreTexts. (2025). Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. [Link][38]
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Request PDF. (2025). Arylsulfonylation of N-isobutylaniline and its derivatives: Experimental study and quantum-chemical calculations. ResearchGate. [Link][40]
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Analytical techniques for monitoring nitration reactions
Analytical Techniques for Monitoring Nitration Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of modern analytical techniques for the monitoring of nitration reactions, which are crucial in the synthesis of many active pharmaceutical ingredients (APIs) and intermediates. Given the highly exothermic and potentially hazardous nature of nitration, precise reaction monitoring is paramount for ensuring safety, optimizing product yield, and controlling impurity profiles.[1][2] This document details both offline and in-situ analytical methodologies, offering insights into their principles, practical applications, and the rationale behind procedural steps. Protocols for High-Performance Liquid Chromatography (HPLC) and in-situ Fourier-Transform Infrared (FTIR) spectroscopy are provided, along with guidance on data interpretation and method selection.
Introduction: The Critical Need for Monitoring Nitration Reactions
Nitration, the introduction of a nitro group (-NO2) onto an organic substrate, is a cornerstone of organic synthesis.[2] However, the reagents typically used, such as fuming nitric acid and mixtures of concentrated nitric and sulfuric acids, are highly corrosive and reactive.[2][3] The reactions are often strongly exothermic, posing a significant risk of thermal runaway if not meticulously controlled.[1][2] Inadequate control can lead to violent reactions, explosions, and the formation of undesirable, potentially explosive byproducts.[2][4]
From a process development and quality control perspective, monitoring is essential for:
-
Safety Assurance: Preventing uncontrolled exothermic events by tracking reaction progress and heat generation.[1][5]
-
Process Optimization: Determining reaction endpoints to maximize the yield of the desired product and minimize reaction time.
-
Impurity Profiling: Quantifying the formation of byproducts, such as positional isomers or over-nitrated species, which can affect the purity, efficacy, and safety of the final drug substance.[6][7]
The choice of an analytical technique depends on the specific reaction kinetics, the chemical properties of the reactants and products, and the desired level of process understanding.
Strategic Overview: Selecting the Right Analytical Tool
The selection of an appropriate analytical technique is a critical decision in process development. The choice between offline and in-situ methods depends on factors like reaction speed, the stability of intermediates, and the need for real-time data.
Diagram: Decision Workflow for Technique Selection
Caption: Decision workflow for selecting an appropriate analytical monitoring technique.
Offline Analytical Techniques
Offline methods involve withdrawing a sample from the reactor, quenching the reaction, and analyzing the sample in a separate instrument. These techniques are powerful for detailed quantitative analysis and impurity profiling.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are the most widely used techniques for monitoring nitration reactions due to their high resolution, sensitivity, and quantitative accuracy. They are particularly effective for analyzing non-volatile and thermally labile compounds, which are common in pharmaceutical synthesis.
-
Expertise & Causality: The choice of a reversed-phase C18 column is standard for many nitroaromatic compounds, as it separates molecules based on hydrophobicity. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to achieve good separation between the starting material, the desired product, and key impurities.[8] A UV detector is commonly used because nitroaromatic compounds exhibit strong absorbance in the UV region (typically around 254 nm).[9] UPLC offers significant advantages over traditional HPLC by using smaller particle size columns, which results in faster analysis times and higher peak resolution, crucial for separating closely related isomers.[6]
-
Trustworthiness: Method validation is critical. This involves establishing specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ) to ensure the data is reliable for decision-making.[10] System suitability tests (e.g., injections of a standard mixture) must be performed before each analysis to verify the performance of the chromatographic system.
Protocol: HPLC-UV Analysis of a Model Nitration Reaction
This protocol is a general guideline for the analysis of a nitration reaction mixture, such as the nitration of toluene to form nitrotoluene isomers.
Objective: To quantify the consumption of the starting material and the formation of product(s) and by-product(s).
1. Instrumentation and Materials:
-
HPLC or UPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Quenching Solution: Ice-cold water or a suitable buffer.
-
Standards: Analytical standards of the starting material and expected products.
2. Sample Preparation Workflow:
-
Step 1 (Sampling): Carefully withdraw a small, representative aliquot (e.g., 100 µL) from the reaction mixture at a specific time point.
-
Step 2 (Quenching): Immediately add the aliquot to a known volume of ice-cold quenching solution (e.g., 10 mL) in a volumetric flask. This rapidly stops the reaction. The dilution factor must be recorded accurately.
-
Step 3 (Extraction - if necessary): If the product is not soluble in the quenched aqueous mixture, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).[11]
-
Step 4 (Dilution): Further dilute the quenched sample with the mobile phase to a concentration within the calibrated range of the instrument.
-
Step 5 (Filtration): Filter the final sample through a 0.45 µm syringe filter to remove any particulate matter before injection.[9]
3. Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Gradient Elution:
-
0-2 min: 50% B
-
2-10 min: Ramp to 95% B
-
10-12 min: Hold at 95% B
-
12-13 min: Return to 50% B
-
13-15 min: Re-equilibration at 50% B
-
4. Data Analysis:
-
Identify peaks by comparing retention times with those of the analytical standards.
-
Quantify the concentration of each component using a pre-established calibration curve.
-
Calculate the percent conversion of the starting material and the yield of the product(s).
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
GC is suitable for the analysis of volatile and thermally stable nitroaromatic compounds.[12] Coupling GC with a Mass Spectrometer (MS) provides definitive identification of components based on their mass-to-charge ratio and fragmentation patterns, which is invaluable for impurity identification.[7][13]
-
Expertise & Causality: A key challenge in GC analysis of nitroaromatics is their potential for thermal degradation in the high-temperature injector port.[12][14] Therefore, using a deactivated injector liner and optimizing the injection temperature are critical to obtaining accurate results.[14][15] The choice of detector is also important. While a Flame Ionization Detector (FID) is common, an Electron Capture Detector (ECD) offers higher sensitivity for electronegative compounds like nitroaromatics, and a Nitrogen-Phosphorus Detector (NPD) provides excellent selectivity.[16]
In-situ (Real-Time) Analytical Techniques
In-situ techniques, often referred to as Process Analytical Technology (PAT), provide real-time data by monitoring the reaction directly within the reactor without the need for sampling.[17] This offers a dynamic view of the reaction, enabling the detection of transient intermediates and a more precise determination of reaction endpoints.[18]
Fourier-Transform Infrared (FTIR) Spectroscopy
Mid-infrared spectroscopy is a powerful tool for real-time reaction monitoring. By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, changes in the concentration of key functional groups can be tracked over time.
-
Expertise & Causality: FTIR-ATR works by measuring the absorption of infrared light by the reaction mixture.[19] Each functional group (e.g., C-H of an aromatic ring, N-O of a nitro group) absorbs IR radiation at a characteristic frequency. For nitration, one can monitor the disappearance of a peak corresponding to the starting material (e.g., an aromatic C-H bend) and the simultaneous appearance of strong, characteristic peaks for the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).[20] This provides a direct, real-time kinetic profile of the reaction. The data is collected continuously, allowing for immediate intervention if the reaction deviates from the expected profile.[19]
-
Trustworthiness: The probe must be chemically resistant to the highly corrosive nitration media. Probes made of materials like Hastelloy with diamond or silicon ATR crystals are often required. A baseline spectrum of the reaction solvent and starting materials is collected before initiating the reaction to allow for accurate background subtraction.
Protocol: In-situ FTIR Monitoring of a Nitration Reaction
Objective: To monitor the reaction kinetics in real-time to determine the reaction endpoint and identify any deviation from the standard process.
1. Instrumentation and Setup:
-
FTIR spectrometer equipped with a fiber-optic cable and a chemically resistant ATR immersion probe (e.g., Diamond or Silicon ATR).
-
Reaction vessel with a port to accommodate the ATR probe.
-
Software for real-time data acquisition and analysis.
2. Experimental Workflow:
-
Step 1 (System Setup): Insert and secure the ATR probe into the empty, clean reactor.
-
Step 2 (Background Spectrum): Collect a background spectrum of the air.
-
Step 3 (Solvent Spectrum): Add the solvent(s) and starting material to the reactor. Start stirring and bring the mixture to the desired reaction temperature. Collect a reference spectrum of this initial mixture. This will serve as the "time zero" reference.
-
Step 4 (Reaction Initiation): Begin adding the nitrating agent. Simultaneously, start the time-based data acquisition on the FTIR software, collecting a full spectrum at regular intervals (e.g., every 1-2 minutes).[19]
-
Step 5 (Real-Time Monitoring): Monitor the reaction progress by observing the changes in the IR spectrum. Specifically, track the decrease in absorbance of a peak unique to the starting material and the increase in absorbance of peaks corresponding to the nitro group of the product.
-
Step 6 (Endpoint Determination): The reaction is considered complete when the absorbance of the product peaks plateaus and the starting material peaks are no longer visible or changing.
-
Step 7 (Data Analysis): Generate kinetic profiles by plotting the absorbance (or concentration, if calibrated) of key species versus time.
Diagram: In-situ FTIR Experimental Setup
Caption: Schematic of an in-situ FTIR monitoring setup for a nitration reaction.
Raman Spectroscopy
Raman spectroscopy is another powerful vibrational spectroscopy technique for in-situ monitoring. It is complementary to FTIR and is particularly advantageous for reactions in aqueous media, as the Raman signal from water is very weak.[17]
-
Expertise & Causality: Raman spectroscopy measures the light scattered from a sample when illuminated by a laser.[21] Like FTIR, it provides information about molecular vibrations. For nitration reactions, the symmetric stretching of the -NO2 group gives a strong and characteristic Raman band. Remote measurements can be made using fiber-optic probes, making it highly suitable for process environments.[21]
Data Comparison and Summary
The following table summarizes the key characteristics of the discussed analytical techniques.
| Technique | Mode | Primary Use | Advantages | Limitations |
| HPLC / UPLC | Offline | Quantification, Impurity Profiling | High resolution, high sensitivity, robust, well-established | Labor-intensive sampling, time delay in results |
| GC-MS | Offline | Identification of volatile impurities | Definitive identification, high sensitivity | Not suitable for non-volatile or thermally labile compounds[12] |
| FTIR | In-situ | Real-time kinetics, endpoint | Real-time data, non-invasive, detects intermediates | Can be affected by solids/bubbles, probe material compatibility |
| Raman | In-situ | Real-time kinetics, aqueous systems | Insensitive to water, remote monitoring via fiber optics[21] | Potential for fluorescence interference, weaker signal than IR |
Conclusion
The effective monitoring of nitration reactions is a non-negotiable aspect of modern pharmaceutical development and manufacturing. It ensures process safety, maximizes efficiency, and guarantees the quality of the final product. While offline methods like HPLC/UPLC provide the gold standard for quantitative analysis and impurity profiling[22], in-situ techniques such as FTIR and Raman spectroscopy offer invaluable real-time process understanding.[18][23] The optimal strategy often involves a hybrid approach: using in-situ methods for real-time control and endpoint determination, followed by offline chromatographic analysis for final quality control and regulatory documentation. The protocols and guidelines presented here provide a robust framework for scientists to develop and implement effective monitoring strategies for their specific nitration processes.
References
-
Monitoring Chemical Changes by Raman Spectroscopy. (2024). Spectroscopy Online. Available at: [Link]
-
Nitration reaction safety. (2024). YouTube. Available at: [Link]
-
Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (2021). Organic Process Research & Development. Available at: [Link]
-
Chemistry, Process Design, and Safety for the Nitration Industry. (2013). National Academic Digital Library of Ethiopia. Available at: [Link]
-
Application of Online Reaction Monitoring by Raman and Infrared Spectroscopy in Early Drug Development: Halogen-Lithium Exchange Chemistry. (2010). American Pharmaceutical Review. Available at: [Link]
-
Reaction Monitoring using UV-Raman Spectroscopy. (2012). Andor - Oxford Instruments. Available at: [Link]
-
Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. (2024). MDPI. Available at: [Link]
-
Nitration Reactions | Continuous Flow Processing. Vapourtec Ltd. Available at: [Link]
-
Raman Spectroscopy for Monitoring Real‐Time Processes in the Pharmaceutical Industry. ResearchGate. Available at: [Link]
-
Using Raman Spectroscopy for Process Monitoring. (2020). AZoM.com. Available at: [Link]
-
GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Agilent. Available at: [Link]
-
In-situ monitoring of nitrate in industrial wastewater using Fourier transform infrared attenuated total reflectance spectroscopy (FTIR-ATR) coupled with chemometrics methods. (2023). National Institutes of Health. Available at: [Link]
-
Nitrophenolic By-Products Quantification in the Continuous Benzene Nitration Process. (2013). ACS Publications. Available at: [Link]
-
Characterization of drug-related impurities using UPLC-QTrap-MS/MS in three scan modes: Application to daptomycin. ResearchGate. Available at: [Link]
-
Determination of Νitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using Solid-Phase Extraction and Gas Chromatog. (1998). Journal of Chromatographic Science. Available at: [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016). Taylor & Francis Online. Available at: [Link]
-
Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]
-
Inflammation and NO x -induced nitration: Assay for 3-nitrotyrosine by HPLC with electrochemical detection. (1994). PNAS. Available at: [Link]
-
Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. Defense Technical Information Center. Available at: [Link]
-
DEVELOPMENT OF HPLC METHOD FOR ANALYSIS OF NITRITE AND NITRATE IN VEGETABLE. ResearchGate. Available at: [Link]
-
Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. (2010). Bentham Science. Available at: [Link]
-
Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. U.S. EPA. Available at: [Link]
-
Recent trends in the impurity profile of pharmaceuticals. (2010). National Institutes of Health. Available at: [Link]
-
Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC). IJIRT. Available at: [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite. National Institutes of Health. Available at: [Link]
-
Combined chemoresistive and in situ FTIR spectroscopy study of nanoporous NiO films for light-activated nitrogen dioxide and ace. ResearchGate. Available at: [Link]
-
HPLC Methods for analysis of Nitrate ion. HELIX Chromatography. Available at: [Link]
-
Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA. Available at: [Link]
-
Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). U.S. EPA. Available at: [Link]
-
Assessment of on-line nitration reactions as a means of determining nitrate by reverse flow injection with reductive amperometric detection at a glassy carbon electrode. (1995). Royal Society of Chemistry. Available at: [Link]
-
Recent aspects of nitration: New preparative methods and mechanistic studies (A Review). (1981). National Institutes of Health. Available at: [Link]
-
In-situ monitoring of nitrate in industrial wastewater using Fourier transform infrared attenuated total reflectance spectroscopy (FTIR-ATR) coupled with chemometrics methods. ResearchGate. Available at: [Link]
-
a) In situ FTIR spectra of electrocatalytic reduction of nitrate over... ResearchGate. Available at: [Link]
-
Organic Chemistry in Academia Using Real-Time In Situ FTIR. (2014). YouTube. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Analysis of Crude 1-(2-Methylpropyl)-2-nitrobenzene
Prepared by: Senior Application Scientist, Gemini Laboratories
This technical guide provides in-depth troubleshooting, analytical protocols, and frequently asked questions for researchers working with crude 1-(2-Methylpropyl)-2-nitrobenzene. The content is structured to address common challenges encountered during synthesis, purification, and characterization, emphasizing the causal chemistry behind each experimental step.
Part 1: Troubleshooting Common Experimental Issues
This section addresses the most frequent challenges observed during the synthesis and analysis of 1-(2-Methylpropyl)-2-nitrobenzene, which is typically synthesized via Friedel-Crafts alkylation of nitrobenzene.
Question 1: My reaction yielded very little or no desired product. What went wrong?
Expert Explanation: The direct Friedel-Crafts alkylation of nitrobenzene is notoriously challenging. The nitro group (-NO₂) is a powerful electron-withdrawing group, which strongly deactivates the benzene ring towards electrophilic aromatic substitution. This deactivation makes the aromatic ring less nucleophilic and therefore less reactive with the electrophile (the isobutyl carbocation) generated from the alkylating agent. In fact, nitrobenzene is so unreactive that it is sometimes used as a solvent for Friedel-Crafts reactions[1][2]. Low yields are therefore a common and expected outcome without careful optimization.
Recommended Solutions:
-
Verify Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware was rigorously dried and the reaction was performed under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon)[3]. Use a fresh, unopened container of the Lewis acid if possible.
-
Increase Catalyst Stoichiometry: Due to the deactivation of the ring, a higher-than-catalytic amount of Lewis acid may be required. Often, more than one equivalent is necessary to drive the reaction forward[3].
-
Increase Reaction Temperature & Time: Carefully increasing the reaction temperature can provide the necessary activation energy.[3] Monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of starting material and formation of the product, but be aware that higher temperatures can also lead to increased side products and decomposition.[3]
-
Alternative Synthetic Routes: If yields remain unacceptably low, consider a multi-step pathway. For instance, performing the Friedel-Crafts alkylation on benzene first to form isobutylbenzene and then nitrating the product would be a more efficient, albeit longer, route.
Question 2: My analytical data (GC-MS, NMR) shows multiple isomers and unexpected byproducts. What are they and how do I get rid of them?
Expert Explanation: This is a classic issue in Friedel-Crafts alkylation. Two primary side reactions are likely occurring:
-
Isomer Formation: The isobutyl group is an ortho-, para-directing group. However, the strongly deactivating nitro group is a meta-director. When alkylating nitrobenzene, a mixture of ortho, meta, and para isomers is often formed. The desired 1-(2-Methylpropyl)-2-nitrobenzene is the ortho product.
-
Carbocation Rearrangement: The primary isobutyl carbocation generated in the reaction can rearrange via a hydride shift to the more stable tertiary-butyl carbocation. This rearranged carbocation then attacks the nitrobenzene ring, leading to the formation of 1-(tert-butyl)-2-nitrobenzene as a significant impurity[4][5].
Recommended Solutions:
-
Purification via Column Chromatography: This is the most effective method for separating isomers and other impurities. A non-polar mobile phase system, such as a gradient of ethyl acetate in hexanes, is typically effective. Monitor the separation using TLC to identify and collect the correct fractions.
-
Fractional Distillation: If the boiling points of the isomers and byproducts are sufficiently different, fractional distillation under reduced pressure can be an effective purification method, especially for larger scale reactions.[6][7]
Troubleshooting Decision Workflow
Sources
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- 2. quora.com [quora.com]
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- 7. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
Personal protective equipment for handling 1-(2-Methylpropyl)-2-nitrobenzene
An Expert Guide to the Safe Handling of 1-(2-Methylpropyl)-2-nitrobenzene
A Senior Application Scientist's Perspective on Laboratory Safety and Operational Excellence
In the fast-paced environment of drug discovery and chemical synthesis, the safe management of novel and reactive intermediates is a non-negotiable cornerstone of successful research. 1-(2-Methylpropyl)-2-nitrobenzene is one such compound, valuable for its role in constructing more complex molecular architectures. However, its structural similarity to nitrobenzene—a well-known and potent industrial chemical—necessitates a rigorous and informed approach to its handling.
This guide is designed for the professional researcher. It moves beyond a simple checklist of safety procedures to provide a deep, mechanistic understanding of the risks involved and the rationale behind each recommended protocol. By internalizing not just the "what" but the "why" of these safety measures, you can build a self-validating system of safety that protects you, your colleagues, and the integrity of your work.
The Core Hazard: Understanding Nitroaromatic Toxicity
Direct, comprehensive toxicological data for 1-(2-Methylpropyl)-2-nitrobenzene is limited. Therefore, we must operate under the authoritative assumption that it shares the hazard profile of its parent compound, nitrobenzene. Nitroaromatic compounds are highly toxic, with the primary danger being their ability to be absorbed rapidly through the skin, as well as via inhalation or ingestion.[1]
The principal mechanism of toxicity is the induction of methemoglobinemia .[1][2][3] In the bloodstream, the nitro group is metabolized, leading to the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺). This altered hemoglobin, called methemoglobin, is incapable of binding and transporting oxygen. The result is a dangerous reduction in the oxygen-carrying capacity of the blood, leading to symptoms such as cyanosis (a blueish tint to the skin), headache, dizziness, weakness, and in severe cases, cardiac arrhythmias, seizures, coma, and death.[1][3]
A critical, field-proven insight is that the onset of these symptoms can be dangerously delayed, appearing 1 to 4 hours after exposure.[1][3] This latency can create a false sense of security, making immediate and thorough decontamination after any suspected contact absolutely essential.
A Multi-Layered Defense: Personal Protective Equipment (PPE)
Given the high toxicity and rapid dermal absorption of nitroaromatic compounds, a comprehensive PPE strategy is your most critical line of defense. Selection must be deliberate and based on the specific procedure being performed.
Dermal Protection: The Impermeable Barrier
Standard disposable nitrile gloves are insufficient for prolonged handling of aromatic nitro compounds.
-
Primary Glove Selection: Wear suitable chemical protection gloves tested according to EN 374.[4] For direct handling and risk of significant contact, materials such as Butyl rubber or Viton™ are recommended due to their high resistance to aromatic compounds. Always consult the glove manufacturer's specific chemical resistance chart for breakthrough time data.
-
Double Gloving: It is best practice to wear two pairs of gloves. The outer, more robust glove (e.g., Butyl rubber) provides the primary chemical barrier, while a tightly-fitting inner nitrile glove allows for the safe doffing of the contaminated outer glove without compromising hand hygiene.
-
Body Protection: A chemical-resistant laboratory coat is mandatory. For tasks with a high splash potential, a chemical-resistant apron or a full-body Tychem® suit should be worn over your primary lab coat.[5]
Respiratory Protection: Securing the Airway
All work with 1-(2-Methylpropyl)-2-nitrobenzene must be conducted within a certified chemical fume hood to control vapor exposure.[6]
-
Standard Operations: For routine manipulations of small quantities within a functioning fume hood, respiratory protection may not be required.
-
Aerosol-Generating Procedures: If there is a risk of generating aerosols (e.g., during rotary evaporation, heating, or sonicating), a respirator is necessary. A full-face respirator with an organic vapor cartridge is the recommended choice.[6]
Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 or EN166 standards are required for all procedures.[7][8]
-
Enhanced Protection: For any procedure with an elevated risk of splashing or energetic reaction, a full-face shield must be worn in addition to chemical splash goggles.[7][8]
Table 1: PPE Selection Guide for 1-(2-Methylpropyl)-2-nitrobenzene
| Task Level | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Low-Risk (e.g., small transfers in fume hood) | Double-gloved (Nitrile inner, Butyl/Viton outer) | Chemical-resistant lab coat | Chemical splash goggles | Not typically required |
| High-Risk (e.g., large scale, heating, potential for splash) | Double-gloved (Nitrile inner, Butyl/Viton outer) | Chemical-resistant lab coat and apron or Tychem® suit | Chemical splash goggles AND full-face shield | Full-face respirator with organic vapor cartridge |
Procedural Integrity: Operational and Disposal Plans
A disciplined, step-by-step approach to the entire chemical lifecycle in the lab is essential for minimizing risk.
Experimental Workflow: From Procurement to Disposal
The following diagram outlines the critical control points for managing 1-(2-Methylpropyl)-2-nitrobenzene in a laboratory setting.
Caption: A systematic workflow for the safe handling of 1-(2-Methylpropyl)-2-nitrobenzene.
Step-by-Step Handling Protocol
-
Preparation: Before handling, review the Safety Data Sheet (SDS) for nitrobenzene and any internal Standard Operating Procedures (SOPs).[6] Ensure your designated chemical fume hood is functioning correctly. Assemble and inspect all required PPE.
-
Handling: Conduct all manipulations, including weighing and transfers, inside the fume hood to minimize vapor inhalation.[6] Keep containers tightly closed when not in use.[6][9]
-
Storage: Store 1-(2-Methylpropyl)-2-nitrobenzene in a cool, dry, well-ventilated area, away from heat and sources of ignition.[6] Ensure it is segregated from incompatible materials such as strong oxidizing and reducing agents.[6][10]
-
Spill Management: For small spills within the fume hood, use a chemical absorbent material (e.g., vermiculite). For larger spills, evacuate the area and contact your institution's emergency response team immediately. Prevent any contaminated material from entering drains or waterways.[4][11]
-
Disposal: All materials contaminated with 1-(2-Methylpropyl)-2-nitrobenzene (including gloves, pipette tips, absorbent pads, and empty containers) must be disposed of as hazardous waste.[10] Do not mix with other waste streams. Ensure the waste container is clearly labeled and stored in a designated satellite accumulation area.
Emergency Response: Immediate and Decisive Action
In the event of an exposure, a rapid and correct response is critical. All laboratory personnel must be familiar with these procedures and the location of safety showers and eyewash stations.
Exposure Response Protocol
Caption: A clear, action-oriented emergency response plan for any exposure scenario.
-
Skin Exposure: Immediately remove all contaminated clothing and wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.[9][12] Seek immediate medical attention.[12]
-
Eye Exposure: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[6][13] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and call for immediate medical assistance.[6][13]
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and call a poison control center or physician immediately.[4][6]
For all exposures, it is crucial to provide the Safety Data Sheet to emergency medical personnel and inform them that the patient has been exposed to a nitroaromatic compound with the potential to cause delayed-onset methemoglobinemia.[1]
References
-
Safety Data Sheet: Nitrobenzene . Carl ROTH. [Link]
-
Safety Data Sheet: Nitrobenzene . Carl ROTH. [Link]
-
Nitrobenzene - Incident management . Public Health England (GOV.UK). [Link]
-
Frequently Asked Questions - Nitrobenzene . Delaware Health and Social Services. [Link]
-
Chemical Safety: Personal Protective Equipment . University of California, Santa Cruz. [Link]
-
Nitrobenzene - NIOSH Pocket Guide to Chemical Hazards . Centers for Disease Control and Prevention (CDC). [Link]
-
Safety Data Sheet: Nitrobenzene . Carl ROTH. [Link]
-
PubChem Compound Summary for CID 12809624, 1-(2-Methylpropyl)-2-nitrobenzene . National Center for Biotechnology Information. [Link]
-
Practical PPE Selection for Nitric Acid & Flame Hazard . DuPont. [Link]
-
HEALTH EFFECTS - Toxicological Profile for Nitrobenzene . National Center for Biotechnology Information (NCBI) Bookshelf. [Link]
-
Biodegradation of nitroaromatic compounds . PubMed. [Link]
-
Nitrobenzene: toxicological overview . Public Health England (GOV.UK). [Link]
-
Biodegradation of Nitroaromatic Compounds and Explosives . Center for Public Environmental Oversight (cpeo.org). [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE) . Health and Safety Authority. [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
